molecular formula C30H27BrN4O3 B11456535 ethyl 6-[(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)methyl]-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 6-[(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)methyl]-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11456535
M. Wt: 571.5 g/mol
InChI Key: DSISQGHZECZHLA-UHFFFAOYSA-N
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Description

Ethyl 6-[(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)methyl]-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of imidazole and tetrahydropyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)methyl]-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate brominated ketones with formamidine acetate in the presence of liquid ammonia . This method allows for the formation of the imidazole ring, which is then further functionalized to introduce the tetrahydropyrimidine moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)methyl]-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the imidazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Ethyl 6-[(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)methyl]-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-[(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)methyl]-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with a substituted imidazole ring.

    Metronidazole: An antimicrobial agent with a nitroimidazole moiety.

Uniqueness

Ethyl 6-[(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)methyl]-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of imidazole and tetrahydropyrimidine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not observed in simpler imidazole derivatives .

Properties

Molecular Formula

C30H27BrN4O3

Molecular Weight

571.5 g/mol

IUPAC Name

ethyl 4-[(2-bromo-4,5-diphenylimidazol-1-yl)methyl]-3-methyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C30H27BrN4O3/c1-3-38-28(36)24-23(34(2)30(37)33-25(24)20-13-7-4-8-14-20)19-35-27(22-17-11-6-12-18-22)26(32-29(35)31)21-15-9-5-10-16-21/h4-18,25H,3,19H2,1-2H3,(H,33,37)

InChI Key

DSISQGHZECZHLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2)C)CN3C(=C(N=C3Br)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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